molecular formula C9H10Cl3NO2 B169503 2-amino-3-(2,6-dichlorophenyl)propanoic Acid CAS No. 128833-96-5

2-amino-3-(2,6-dichlorophenyl)propanoic Acid

Cat. No.: B169503
CAS No.: 128833-96-5
M. Wt: 270.5 g/mol
InChI Key: SSTFPAMFDCZJDF-UHFFFAOYSA-N
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Description

2-amino-3-(2,6-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2,6-dichlorophenyl)propanoic acid typically involves the chlorination of phenylalanine derivatives. One common method is the direct chlorination of 2-amino-3-phenylpropanoic acid using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature maintained at a low level to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include catalytic processes or the use of continuous flow reactors to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,6-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-amino-3-(2,6-dichlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein synthesis.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-amino-3-(2,6-dichlorophenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling molecules.

Comparison with Similar Compounds

2-amino-3-(2,6-dichlorophenyl)propanoic acid can be compared with other phenylalanine derivatives, such as:

    2-amino-3-(4-chlorophenyl)propanoic acid: This compound has a single chlorine atom at the 4 position, which may result in different chemical and biological properties.

    2-amino-3-(2,4-dichlorophenyl)propanoic acid: With chlorine atoms at the 2 and 4 positions, this compound may exhibit different reactivity and interactions compared to the 2,6-dichloro derivative.

Properties

CAS No.

128833-96-5

Molecular Formula

C9H10Cl3NO2

Molecular Weight

270.5 g/mol

IUPAC Name

2-amino-3-(2,6-dichlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H

InChI Key

SSTFPAMFDCZJDF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl.Cl

Origin of Product

United States

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